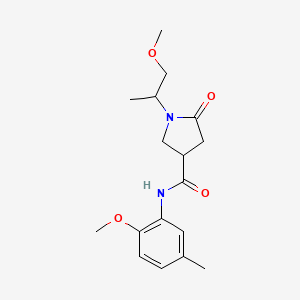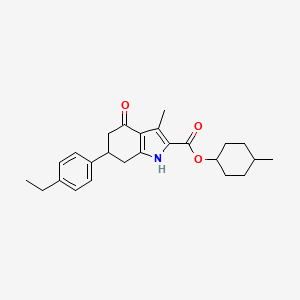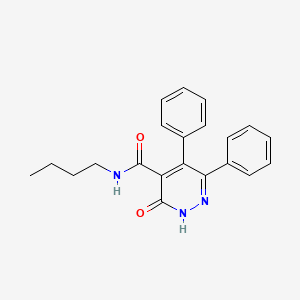![molecular formula C20H14Cl2N2OS B4845368 N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4845368.png)
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide
描述
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, commonly known as DAPT, is a small molecule inhibitor that has been extensively used in scientific research. DAPT is a gamma-secretase inhibitor that blocks the activity of gamma-secretase, an enzyme that cleaves the amyloid precursor protein (APP) and generates amyloid beta (Aβ) peptides. The accumulation of Aβ peptides is a hallmark of Alzheimer's disease, and the inhibition of gamma-secretase has been proposed as a potential therapeutic strategy for the treatment of this disease.
作用机制
DAPT inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of its substrates. The inhibition of gamma-secretase by DAPT leads to the accumulation of the substrate proteins, such as N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, and the reduction of the cleavage products, such as Aβ peptides. The inhibition of gamma-secretase by DAPT has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects
The inhibition of gamma-secretase by DAPT has several biochemical and physiological effects. The accumulation of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide and the reduction of Aβ peptides have been shown to reduce the deposition of amyloid plaques in animal models of Alzheimer's disease. The inhibition of gamma-secretase by DAPT has also been shown to affect the differentiation and proliferation of stem cells, the activation of T cells, and the survival of cancer cells.
实验室实验的优点和局限性
DAPT has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit gamma-secretase activity in vitro and in vivo. DAPT is also commercially available from several chemical suppliers, and its synthesis has been extensively described in the literature. However, DAPT has several limitations for lab experiments. The inhibition of gamma-secretase by DAPT is reversible and dose-dependent, and the optimal concentration and duration of treatment may vary depending on the experimental system. DAPT may also have off-target effects on other enzymes and proteins, and its specificity for gamma-secretase should be carefully evaluated in each experimental system.
未来方向
DAPT has several potential future directions for scientific research. The inhibition of gamma-secretase by DAPT has been proposed as a potential therapeutic strategy for the treatment of Alzheimer's disease, and several clinical trials are currently underway to evaluate the safety and efficacy of gamma-secretase inhibitors in humans. DAPT has also been used to investigate the role of gamma-secretase in cancer, stem cell biology, and immunology, and its potential therapeutic applications in these fields should be further explored. Finally, the development of more specific and potent gamma-secretase inhibitors, as well as the identification of new targets and pathways regulated by gamma-secretase, may lead to the discovery of novel therapeutic strategies for the treatment of human diseases.
科学研究应用
DAPT has been extensively used in scientific research to investigate the role of gamma-secretase in various biological processes. Gamma-secretase is involved in the cleavage of several transmembrane proteins, including Notch, N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, and ErbB4. The inhibition of gamma-secretase by DAPT has been used to study the role of these proteins in development, cancer, and neurodegenerative diseases.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2OS/c21-17-11-10-16(12-18(17)22)23-20(26)24-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCYOZNKAGMUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4845299.png)
![N-(4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4845302.png)
![N-[3-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4845336.png)
![1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4845339.png)

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4845353.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B4845357.png)

![3-({[4-(difluoromethoxy)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4845360.png)
![9-chloro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B4845365.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B4845367.png)
![4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4845376.png)
![N-(2-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4845389.png)